2-Ethoxyethyl 3-methoxybutyl dodecanedioate
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Overview
Description
2-Ethoxyethyl 3-methoxybutyl dodecanedioate is an organic compound with the molecular formula C21H40O6. It is a derivative of dodecanedioic acid, which is a dicarboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxyethyl 3-methoxybutyl dodecanedioate typically involves the esterification of dodecanedioic acid with 2-ethoxyethanol and 3-methoxybutanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or crystallization techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxyethyl 3-methoxybutyl dodecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Dodecanedioic acid derivatives.
Reduction: Alcohol derivatives of the original ester.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethoxyethyl 3-methoxybutyl dodecanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-Ethoxyethyl 3-methoxybutyl dodecanedioate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and dodecanedioic acid, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: A dicarboxylic acid with similar structural features but lacks the ester groups.
2-Ethoxyethyl methacrylate: An ester with a similar ethoxyethyl group but different overall structure and properties.
Uniqueness
2-Ethoxyethyl 3-methoxybutyl dodecanedioate is unique due to its combination of ester groups and long aliphatic chain, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
61286-45-1 |
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Molecular Formula |
C21H40O6 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
12-O-(2-ethoxyethyl) 1-O-(3-methoxybutyl) dodecanedioate |
InChI |
InChI=1S/C21H40O6/c1-4-25-17-18-27-21(23)14-12-10-8-6-5-7-9-11-13-20(22)26-16-15-19(2)24-3/h19H,4-18H2,1-3H3 |
InChI Key |
JUMUBPJPZXPPMC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)CCCCCCCCCCC(=O)OCCC(C)OC |
Origin of Product |
United States |
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